5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid
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Overview
Description
"5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" is a synthetic organic compound known for its intricate structure and significant biological activities. The compound's unique framework encompasses a 4,5-dihydro-1H-pyrazole core fused with a benzylidene group and a chlorobenzoic acid moiety, suggesting its potential utility in various scientific fields such as medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" typically involves multi-step organic reactions. A general synthetic route begins with the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole with benzaldehyde derivatives under specific conditions to form the benzylidene-pyrazolone intermediate. This intermediate then reacts with a chlorobenzoic acid derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely leverage continuous flow chemistry to enhance reaction efficiency and yield. Methods such as solvent-free microwave-assisted synthesis or catalytic processes could be employed to optimize the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
"5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" undergoes several types of chemical reactions:
Oxidation: : The pyrazole ring can be oxidized under controlled conditions to form corresponding oxidized derivatives.
Reduction: : The benzylidene group can undergo reduction reactions to yield the fully reduced benzyl derivatives.
Substitution: : The chlorobenzoic acid moiety can partake in nucleophilic substitution reactions, allowing for modifications at the chlorine site.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: : Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
The major products from these reactions depend on the specific conditions but typically include various benzylidene-pyrazole derivatives and substituted benzoic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms and pathways.
Biology
The compound exhibits potential as a bioactive molecule, with studies indicating antimicrobial and anti-inflammatory properties. It’s a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s derivatives are explored for their pharmacological effects, such as anticancer, antiviral, and antifungal activities. Research is ongoing to elucidate its efficacy and mechanism of action in treating various diseases.
Industry
In the material sciences, this compound’s properties are leveraged to develop new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The biological activity of "5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" is attributed to its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For instance, it may inhibit a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. Detailed studies are required to pinpoint the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole derivatives: : These compounds share a similar core structure but differ in the substituents attached, affecting their reactivity and biological properties.
Chlorobenzoic acid derivatives: : These compounds are primarily used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets "5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid" apart is its dual functionality, combining the reactive benzylidene-pyrazole and chlorobenzoic acid moieties. This dual nature enhances its reactivity and potential biological activities compared to simpler analogs.
Properties
IUPAC Name |
5-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-14(9-12-5-3-2-4-6-12)17(22)21(20-11)13-7-8-16(19)15(10-13)18(23)24/h2-10H,1H3,(H,23,24)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRQDOKWGLWLCH-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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